molecular formula C14H19NO4 B130157 3-Prenyl-beta-hydroxytyrosine CAS No. 151928-40-4

3-Prenyl-beta-hydroxytyrosine

Cat. No.: B130157
CAS No.: 151928-40-4
M. Wt: 265.3 g/mol
InChI Key: KTMOYLSEGZRFNV-UEWDXFNNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Prenyl-beta-hydroxytyrosine, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Catecholamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

3-Prenyl-beta-hydroxytyrosine has been studied for its role in synthesizing novel compounds with biomedical significance. Research indicates that this compound can serve as a chiral building block in asymmetric synthesis, facilitating the development of anti-infective and anti-cancer agents. For instance, its derivatives have been explored for their ability to inhibit HIV reverse transcriptase and other pathogenic targets .

Table 1: Potential Targets and Activities of this compound Derivatives

TargetActivityReference
HIV Reverse TranscriptaseAntiviral activity
Chitin SynthaseAntifungal activity
ProteasomeAnti-cancer activity

Cancer Research

Recent studies have highlighted the potential of this compound in cancer therapy, particularly its ability to sensitize cancer cells to apoptosis. For example, it has been shown to enhance the efficacy of TRAIL (TNF-related apoptosis-inducing ligand) in inducing apoptosis in resistant cancer cell lines such as AGS cells. This sensitization is attributed to the inhibition of protein kinase C and the promotion of ubiquitination of XIAP (X-linked inhibitor of apoptosis protein), leading to its degradation .

Case Study: TRAIL Sensitization

  • Objective : To evaluate the effect of this compound on TRAIL-induced apoptosis.
  • Method : AGS cells were treated with varying concentrations of this compound combined with TRAIL.
  • Results : The combination treatment significantly reduced cell viability compared to TRAIL alone, indicating a synergistic effect .

Antimicrobial Properties

In addition to its anticancer properties, this compound exhibits antimicrobial activities. It has been isolated from various fungal sources and shown to possess antibacterial properties against gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

MicroorganismActivityReference
Gram-positive BacteriaModerate antibacterial activity

Biosynthetic Pathways

Understanding the biosynthesis of this compound is crucial for its application in drug development. Research has identified key enzymes involved in its formation, such as cytochrome P450s, which play a role in the hydroxylation processes necessary for producing bioactive compounds from simple precursors .

Chemical Reactions Analysis

Prenylation and Hydroxylation

3-Prenyl-β-hydroxytyrosine is biosynthesized via a two-step enzymatic process (Figure 1):

  • Prenylation : The enzyme CloQ (a prenyltransferase) catalyzes the transfer of a dimethylallyl group from dimethylallyl diphosphate (DMAPP) to 4-hydroxyphenylpyruvate (4HPP) to form 3-dimethylallyl-4-hydroxyphenylpyruvate (3DMA-4HPP) .

  • Retro-aldol cleavage : 3DMA-4HPP undergoes a retro-aldol reaction, mediated by PLP-dependent enzymes, to yield 3-prenyl-β-hydroxytyrosine and glyoxylate .

Key enzymatic parameters :

EnzymeSubstrateKmK_m (μM)VmaxV_{max} (pkat·mg1^{-1})Cofactors
CloQ4HPP253,690Mg2+^{2+}/Ca2+^{2+}
CloQDMAPP353,690Mg2+^{2+}/Ca2+^{2+}

Source:

Brønsted Base-Catalyzed Aldol Reaction

A scalable method for β-hydroxy-α-amino acid synthesis involves glycine imine derivatives reacting with aldehydes under Brønsted base catalysis (e.g., Takemoto’s catalyst). For 3-prenyl-β-hydroxytyrosine:

  • Yield : 7–92% (depending on aldehyde substituents)

  • Stereoselectivity : >20:1 syn diastereoselectivity .

Representative conditions :

ParameterValue
Catalyst(1S,2S)-2-(Piperidin-1-yl)cyclohexan-1-amine
SolventTris buffer (pH 8.5) with 10% DMSO
Temperature37°C

Source:

Mitsunobu Reaction for β-Hydroxyl Installation

The Mitsunobu reaction enables stereospecific introduction of the β-hydroxyl group using DEAD/TPP:

  • Substrates : Prenylated tyrosine derivatives and alcohols.

  • Efficiency : >90% yield for intramolecular ether formation .

Functional Modifications in Natural Products

3-Prenyl-β-hydroxytyrosine serves as a critical building block in bioactive peptides (Table 1):

Natural ProductRole of 3-Prenyl-β-hydroxytyrosineBiological Activity
BalhimycinChlorinated during peptide assembly Glycopeptide antibiotic
CyclomarinsInitiates NRPS assembly Anti-inflammatory, antitumor
AspergillomarasmineCompetitive NK1 receptor antagonist Neuromodulatory

Chlorination mechanism :

  • Chlorination occurs post-incorporation into peptide backbones via halogenases (e.g., BhaA), not at the free amino acid stage .

Stability and Reactivity

  • pH sensitivity : Decomposes to 3-prenyl-4-hydroxybenzaldehyde under alkaline conditions .

  • Oxidation : The β-hydroxyl group undergoes radical-mediated oxidation, crucial for redox roles in ferritin iron coordination .

Q & A

Basic Research Questions

Q. What are the recommended methods for the chemical identification and characterization of 3-Prenyl-beta-hydroxytyrosine?

  • Methodology : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to confirm molecular structure and prenylation site. Compare spectral data with synthetic standards or published spectra of related tyrosine derivatives. Purity should be validated via HPLC with UV/Vis or diode-array detection, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) .
  • Experimental Design : For novel compounds, include elemental analysis and X-ray crystallography (if crystalline) to resolve stereochemistry. Report retention times, solvent systems, and instrumentation parameters to ensure reproducibility .

Q. How can researchers optimize the synthesis of this compound in laboratory settings?

  • Methodology : Employ regioselective prenylation using Friedel-Crafts alkylation or enzymatic methods (e.g., prenyltransferases). Monitor reaction progress via TLC or LC-MS. Purify via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC. Include yield optimization trials under varying temperatures, catalysts (e.g., Lewis acids), and protecting group strategies (e.g., Boc for amine stability) .
  • Data Reporting : Tabulate reaction conditions (solvent, time, catalyst), yields, and purity metrics. Cross-reference with prior prenylated tyrosine syntheses to identify deviations or improvements .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodology : Develop a validated LC-MS/MS protocol with stable isotope-labeled internal standards (e.g., deuterated analogs). Perform matrix-matched calibration curves in plasma/tissue homogenates to account for ion suppression. Include validation parameters: linearity (R² > 0.99), LOD/LOQ, intra-/inter-day precision (<15% RSD), and recovery rates (80–120%) .
  • Contradiction Handling : If discrepancies arise between ELISA and LC-MS results, investigate cross-reactivity (ELISA) or ionization efficiency (LC-MS) via spike-recovery experiments .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the bioactivity of this compound across different cell lines?

  • Methodology : Conduct dose-response assays (e.g., 0.1–100 µM) in multiple cell lines (e.g., HEK293, HepG2, primary cells) under standardized conditions (pH, serum concentration, passage number). Use orthogonal assays (e.g., Western blot for protein targets vs. qPCR for gene expression) to validate mechanisms. Statistically analyze batch effects via ANOVA with post-hoc tests .
  • Data Interpretation : Compare cell-specific uptake (via radiolabeled compound tracking) and metabolic stability (LC-MS metabolomics) to explain potency variations .

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodology : Synthesize analogs with modified prenyl chain lengths (e.g., geranyl vs. farnesyl) or hydroxylation patterns. Test in enzymatic assays (e.g., kinase inhibition) or receptor-binding studies (SPR/BLI). Use molecular docking (AutoDock Vina) to correlate activity with binding affinity and steric/electronic properties .
  • Advanced Analysis : Apply multivariate regression (e.g., PLS) to quantify contributions of lipophilicity (logP), polar surface area, and steric bulk to bioactivity .

Q. How can in vitro and in vivo pharmacokinetic studies of this compound be designed to minimize interspecies variability?

  • Methodology : For in vitro studies, use human hepatocyte stability assays and Caco-2 permeability models. For in vivo, employ cassette dosing in rodents (n ≥ 6/group) with serial blood sampling. Normalize doses to body surface area and compare AUC, Cmax, and t₁/₂ across species. Include allometric scaling to predict human pharmacokinetics .
  • Ethical Compliance : Follow NIH guidelines for animal welfare (e.g., IACUC protocols) and report housing conditions, diet, and anesthesia methods .

Q. What approaches are recommended for resolving conflicting hypotheses about the toxicity mechanisms of this compound?

  • Methodology : Perform transcriptomic (RNA-seq) and proteomic (TMT labeling) profiling of treated cells to identify dysregulated pathways (e.g., oxidative stress, apoptosis). Validate via CRISPR knockouts or pharmacological inhibitors. Use in silico toxicity prediction tools (e.g., ProTox-II) to prioritize experimental validation .
  • Contradiction Resolution : Replicate studies in isogenic cell lines (e.g., wild-type vs. Nrf2-knockout) to isolate mechanistic contributors .

Q. How can researchers investigate the synergistic effects of this compound with existing therapeutics?

  • Methodology : Design combination index (CI) assays using the Chou-Talalay method. Test fixed-ratio combinations (e.g., 1:1 to 4:1) in viability assays. Analyze synergy via CompuSyn software. Include single-agent controls and validate in 3D spheroid or patient-derived xenograft (PDX) models .
  • Statistical Reporting : Use Bland-Altman plots to assess inter-assay variability and report 95% confidence intervals for CI values .

Q. What methodologies are critical for assessing the stability of this compound under physiological conditions?

  • Methodology : Conduct forced degradation studies (pH 1–10 buffers, 37°C) and monitor via LC-UV/MS. Identify degradation products (e.g., oxidation, hydrolysis) and quantify kinetics (Arrhenius plots for temperature dependence). Validate stability in simulated gastric/intestinal fluids and plasma .
  • Data Standardization : Adopt ICH Q1A guidelines for photostability (ICH Q1B) and report degradation thresholds (e.g., <10% over 24 hours) .

Properties

CAS No.

151928-40-4

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

IUPAC Name

(2S)-2-amino-3-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propanoic acid

InChI

InChI=1S/C14H19NO4/c1-8(2)3-4-9-7-10(5-6-11(9)16)13(17)12(15)14(18)19/h3,5-7,12-13,16-17H,4,15H2,1-2H3,(H,18,19)/t12-,13?/m0/s1

InChI Key

KTMOYLSEGZRFNV-UEWDXFNNSA-N

SMILES

CC(=CCC1=C(C=CC(=C1)C(C(C(=O)O)N)O)O)C

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)C([C@@H](C(=O)O)N)O)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(C(C(=O)O)N)O)O)C

Synonyms

3-prenyl-beta-hydroxytyrosine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.